molecular formula C23H16BrN3O B3300413 1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-14-0

1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B3300413
CAS No.: 901264-14-0
M. Wt: 430.3 g/mol
InChI Key: KCJDJVAGBRCQKS-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound characterized by its bromophenyl and methoxy groups attached to a pyrazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting with the formation of the pyrazoloquinoline core. One common approach is the condensation of 4-bromophenylhydrazine with a suitable quinoline derivative under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with heating to facilitate the formation of the pyrazoloquinoline ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

  • Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced phenyl derivatives.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has shown promise in several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific structural features, such as the presence of the bromophenyl and methoxy groups. Similar compounds include:

  • 1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the methoxy group.

  • 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the bromine atom.

  • 1-(4-bromophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline: Lacks the phenyl group at the 3-position.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(4-bromophenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O/c1-28-18-11-12-21-19(13-18)23-20(14-25-21)22(15-5-3-2-4-6-15)26-27(23)17-9-7-16(24)8-10-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJDJVAGBRCQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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